molecular formula C18H24N2O5S B2525803 benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 1706403-92-0

benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

Cat. No.: B2525803
CAS No.: 1706403-92-0
M. Wt: 380.46
InChI Key: GTAWNONBEGLVRN-UHFFFAOYSA-N
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Description

Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a combination of functional groups that make it a subject of interest in organic synthesis, medicinal chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate involves multiple steps, starting with the preparation of the azabicyclic core, followed by the introduction of the methylsulfonyl group, and finally, the formation of the carbamate linkage. The key reactions typically include nucleophilic substitution, oxidation, and carbamate formation under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound might employ flow chemistry techniques to ensure high efficiency and scalability. Continuous flow reactors can facilitate the precise control of reaction parameters, leading to improved yields and product purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate undergoes a variety of chemical reactions, including:

  • Oxidation: Typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to further functionalization of the molecule.

  • Reduction: Conditions often involve reducing agents like lithium aluminum hydride to modify specific functional groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Vary depending on the desired substitution but often involve bases or acids to catalyze the reaction.

Major Products: The major products from these reactions are typically more functionalized derivatives of the original compound, which can be useful intermediates in further synthetic applications.

Scientific Research Applications

Chemistry: The compound is utilized in organic synthesis as a building block for more complex molecules

Biology: In biological research, benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can help elucidate biological pathways and mechanisms.

Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its structural features may allow it to act on specific biological targets, making it a candidate for drug development.

Industry: In an industrial context, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors, leading to alterations in biological pathways. The exact molecular mechanisms depend on the specific application and context of use but often involve modulation of biochemical processes.

Comparison with Similar Compounds

Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate can be compared with similar compounds such as:

  • Benzyl carbamate derivatives: These share the carbamate functional group and exhibit similar reactivity patterns.

  • Methylsulfonyl-substituted azabicyclic compounds: These compounds have similar core structures and functional group arrangements, allowing for comparisons in reactivity and biological activity.

Properties

IUPAC Name

benzyl N-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-26(23,24)16-9-14-7-8-15(10-16)20(14)17(21)11-19-18(22)25-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAWNONBEGLVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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